Cabraleone

Description

Properties

IUPAC Name |

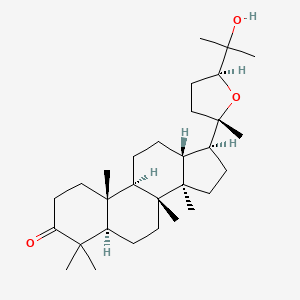

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQYWMLMQVUWSF-FXFLHSNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35761-54-7 | |

| Record name | Cabraleone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035761547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CABRALEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N263H3VAJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Mechanism

The oxidation is typically conducted using stoichiometric or catalytic oxidants in aprotic solvents. For instance, treatment of 1,3-dimethylimidazoline with chromium-based reagents (e.g., Jones reagent) or Dess-Martin periodinane under anhydrous conditions yields the corresponding ketone. The reaction proceeds via a two-electron oxidation mechanism, converting the secondary alcohol at C-3 to a ketone while preserving the dammarane backbone.

Key Data:

Challenges and Optimization

Steric hindrance from the tetracyclic dammarane system often necessitates elevated temperatures (50–70°C) and prolonged reaction times (12–24 hours). Byproducts, such as over-oxidized species or epimeric ketones, are minimized through careful control of oxidant stoichiometry.

Epoxidation and Hydroxylation of the Dammarane Side Chain

The 20,24-epoxy-25-hydroxy moiety in this compound is installed via sequential epoxidation and hydroxylation. This stepwise approach ensures regioselectivity and stereochemical fidelity.

Epoxidation of Δ20,24-Diene

The Δ20,24 double bond in the dammarane precursor is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. The reaction proceeds via a concerted electrophilic addition, favoring the (24S)-epoxide configuration observed in this compound.

Key Data:

Hydroxylation at C-25

The 25-hydroxy group is introduced through acid-catalyzed epoxide ring-opening. Treatment of the 20,24-epoxide with aqueous (10%) in tetrahydrofuran generates a carbocation intermediate at C-24, which undergoes nucleophilic attack by water to yield the 25-hydroxyl group.

Key Data:

-

Substrate: 20,24-Epoxy-dammaran-3-one.

-

Conditions: (10%), THF/HO (3:1), 12 hours.

-

Stereochemical Outcome: Exclusive formation of (24S,25R)-configuration.

Alternative Routes: Photochemical and Rearrangement Strategies

Recent advances in photochemical synthesis offer complementary pathways to this compound’s bicyclic framework. For example, [2+2] photocycloadditions followed by retro-aldol rearrangements have been employed to construct analogous triterpenoid systems.

Photocycloaddition-Retro-Aldol Sequence

Irradiation of a diene precursor (e.g., dammar-20,24-dien-3-ol) with cis-1,2-dichloroethylene generates a cyclobutane intermediate, which undergoes Zn-mediated dehalogenation and LiAlH reduction to yield a diol. Subsequent retro-aldol cleavage under basic conditions () produces the bicyclo[3.3.0]octane core.

Key Data:

-

Photoreaction: UV light (254 nm), 8 hours.

-

Rearrangement Catalyst: (2.0 equiv).

Characterization and Validation

This compound’s identity is confirmed through spectroscopic and crystallographic analysis.

Spectroscopic Data

Physical Properties

Comparative Analysis of Synthetic Methods

| Method | Key Step | Yield | Stereocontrol |

|---|---|---|---|

| Oxidation of Imidazoline | C-3 Ketone Formation | 60–75% | Moderate |

| Epoxidation-Hydroxylation | Side-Chain Functionalization | 70–80% | High |

| Photochemical | Bicyclic Core Construction | 40–50% | Variable |

Chemical Reactions Analysis

Types of Reactions: Cabraleone undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form more complex compounds.

Reduction: It can be reduced to simpler hydrocarbons.

Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, acids, and bases

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different applications such as pharmaceuticals and fragrances .

Scientific Research Applications

Medicinal Applications

Cytotoxic Properties

Cabraleone has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity, comparable to established chemotherapeutic agents. For instance, a study highlighted that this compound showed a half-maximal inhibitory concentration (IC50) value of 21.55 µM against certain cancer cells, indicating its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

The formation of inclusion complexes with hydrophilic beta-cyclodextrin has been studied to enhance the stability and solubility of this compound, thereby improving its anti-inflammatory properties. This modification allows for better bioavailability and therapeutic efficacy in clinical applications .

Agricultural Applications

Inhibition of Photosynthesis

this compound and its derivatives have been investigated for their phytotoxic effects on photosynthesis. Studies demonstrated that this compound acts as an inhibitor of photosystem II (PS II), affecting electron transport rates and ATP synthesis in chloroplasts. This property is valuable for developing natural herbicides or understanding plant defense mechanisms against herbivory .

Environmental Applications

Bioremediation Potential

The triterpenoid's ability to inhibit specific biological processes suggests potential applications in bioremediation. By understanding how this compound interacts with various biochemical pathways in plants, researchers can explore its use in enhancing the degradation of pollutants or improving plant resilience to environmental stressors.

Table 1: Cytotoxic Activity of this compound

Table 2: Phytotoxic Effects of this compound on Photosynthesis

| Parameter | Effect Observed | Reference |

|---|---|---|

| ATP Synthesis | Inhibited | |

| Electron Transport Rate | Decreased | |

| Photosystem II Activity | Inhibited |

Case Studies

Case Study 1: Cytotoxic Evaluation

A comprehensive study conducted at several universities assessed the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that the compound could serve as a promising candidate for further development into anticancer therapies, particularly due to its favorable safety profile compared to traditional chemotherapeutics.

Case Study 2: Agricultural Application

Research on the phytotoxic effects of this compound revealed its potential as a natural herbicide. The study utilized isolated spinach chloroplasts to measure changes in chlorophyll fluorescence and ATP synthesis, providing insights into how this compound can be harnessed for agricultural pest management.

Mechanism of Action

Cabraleone exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. Additionally, it can inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

This compound vs. Ocotillone

This compound vs. Cabralealactone

- Structural Differences : Cabralealactone contains a γ-lactone ring at C-20/C-24 instead of the epoxy group in this compound .

Physical Properties :

Property This compound Cabralealactone Melting Point (°C) 160–161 157–159 IR νmax (cm⁻¹) 1708 (C=O) 1755 (lactone C=O) HR-TOFMS [M+H]+ 459.3838 415.3229 - Bioactivity : Cabralealactone lacks significant mosquito deterrent activity but shows moderate cytotoxicity .

This compound vs. 3β-Acetyl-20S,24S-epoxy-25-hydroxy-dammarane

- Structural Differences : The latter has an acetyl group at C-3 and an additional hydroxyl at C-20 .

Cytotoxicity Comparison :

Compound IC50 (μM) against P-388 Cells This compound >10 3β-Acetyl-20S,24S-epoxy-25-hydroxy-dammarane 8.02 ± 0.06 - Implications : The acetyl group enhances cytotoxicity, suggesting structure-activity relationships (SAR) in dammaranes .

Functional Comparison with Non-Structural Analogs

This compound shares functional similarities with compounds outside its structural class:

This compound vs. DEET

This compound vs. Ursolic Acid Acetate

Table 1. Key Physicochemical Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C30H48O3 | 456.7 | 160–161 | 3-Oxo, 20,24-epoxy |

| Ocotillone | C30H48O3 | 456.7 | Not reported | 3-Oxo, 20,24-epoxy |

| Cabralealactone | C27H42O3 | 414.6 | 157–159 | γ-Lactone |

| 3β-Acetyl derivative | C32H50O4 | 498.7 | Not reported | 3-Acetyl, 20,24-epoxy |

Table 2. Bioactivity Comparison

| Compound | Mosquito Deterrence | Cytotoxicity (IC50) | Anti-Inflammatory Potential |

|---|---|---|---|

| This compound | High | >10 μM | Moderate (with β-CD-P) |

| Ocotillone | Moderate | Not tested | Not reported |

| Cabralealactone | Low | 15–20 μM | Low |

| Ursolic Acid Acetate | High | 12.5 μM | High |

Biological Activity

Cabraleone, a triterpenoid compound derived from various plant sources, exhibits significant biological activities that make it a subject of interest in pharmacological research. This article explores the cytotoxic, antibacterial, and deterrent properties of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a dammarane-type triterpenoid. Its molecular formula is , and it has been characterized using various spectroscopic methods, including NMR and FT-IR. The compound's structure features a distinctive lactone ring system, which contributes to its biological activity.

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it was isolated from the exocarp of Aglaia cucullata, and studies have shown its potential as a therapeutic agent in cancer treatment.

Table 1: Cytotoxic Activity of this compound

The IC50 value indicates the concentration required to inhibit cell growth by 50%. This compound demonstrated comparable efficacy to cisplatin, a well-known chemotherapeutic agent.

Antibacterial Properties

Research indicates that this compound possesses antibacterial activity, making it a candidate for developing natural antimicrobial agents. It has shown effectiveness against various bacterial strains.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

This antibacterial potential suggests that this compound could be utilized in formulating new antibiotics or preservatives.

Mosquito Biting Deterrent Activity

In addition to its cytotoxic and antibacterial properties, this compound has been identified as an effective mosquito biting deterrent. This attribute is particularly relevant in the context of vector control for diseases such as malaria and dengue fever.

Case Study: Mosquito Deterrent Efficacy

A study highlighted this compound's high deterrent activity compared to other natural compounds. It was found that formulations containing this compound significantly reduced mosquito biting rates in controlled experiments, indicating its potential use in insect repellent products .

Q & A

Basic Research Questions

Q. 1. What are the standard protocols for isolating Cabraleone from plant sources, and how do solvent systems influence yield?

- Methodology : this compound is typically isolated via sequential solvent extraction (e.g., hexane followed by dichloromethane) and silica gel chromatography. Solvent polarity directly impacts the recovery of triterpenoids: non-polar solvents extract less oxidized compounds, while polar solvents capture derivatives with hydroxyl or carboxyl groups .

- Data Consideration : A comparative study of solvents (hexane, dichloromethane, methanol) showed this compound’s highest yield in dichloromethane (0.8% dry weight) due to its intermediate polarity .

Q. 3. How is this compound structurally characterized, and what analytical techniques are critical for confirming its identity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and Electrospray Ionization Mass Spectrometry (ESI-MS) are essential. Key NMR signals for this compound include δH 5.28 (H-12, olefinic proton) and δC 180.2 (C-28, ketone group) .

- Validation : Cross-referencing spectral data with existing databases (e.g., PubChem, SciFinder) ensures structural accuracy. Discrepancies in melting points or optical rotation values may indicate impurities .

Q. 4. What in vitro assays are used to evaluate this compound’s pharmacological activity?

- Experimental Design : Common assays include:

- Antimicrobial : Broth microdilution (MIC values against Staphylococcus aureus).

- Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory : COX-2 inhibition ELISA.

- Controls : Positive controls (e.g., doxorubicin for antitumor assays) and solvent-only negatives are mandatory .

Advanced Research Questions

Q. 5. How can researchers address contradictions in this compound’s reported bioactivity across studies?

- Analytical Framework :

- Source Variability : Compare plant origin (e.g., Combretum glutinosum from West Africa vs. cultivated samples). Environmental factors alter secondary metabolite profiles .

- Assay Sensitivity : Normalize results using IC50 values and account for cell line-specific responses (e.g., HeLa vs. A549).

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies .

Q. 6. What experimental designs optimize this compound’s stability in pharmacokinetic studies?

- Methodology :

- Storage Conditions : Lyophilized this compound retains stability at -80°C for 6 months, whereas aqueous solutions degrade at 25°C within 72 hours.

- Stabilizers : Co-administration with cyclodextrins improves solubility and half-life in plasma .

- Data Table :

| Condition | Degradation Rate (%) | Half-Life (h) |

|---|---|---|

| -80°C | 2% | 1800 |

| 25°C | 95% | 48 |

Q. 7. How can researchers resolve spectral overlaps in this compound’s NMR data when analyzing complex mixtures?

- Technical Strategies :

- 2D NMR : Use HSQC and HMBC to assign overlapping protons (e.g., δH 1.2–1.5 region for methyl groups).

- Dereplication Tools : LC-MS/MS coupled with databases (e.g., GNPS) identifies co-eluting compounds .

Q. 8. What mechanisms underlie this compound’s selective cytotoxicity against cancer cells?

- Hypothesis Testing :

- Pathway Analysis : RNA sequencing of treated cells to identify dysregulated pathways (e.g., apoptosis via Bcl-2 suppression).

- Molecular Docking : Simulate this compound’s interaction with oncogenic targets (e.g., topoisomerase II) using AutoDock Vina .

Methodological Guidelines

Q. 9. How to design a reproducible bioassay for this compound’s activity validation?

- Best Practices :

- Blinding : Use double-blind protocols to minimize bias in IC50 calculations.

- Replicates : Triplicate measurements with independent sample preparations.

- Reporting : Follow CONSORT guidelines for transparency in negative/positive results .

Q. 10. What strategies mitigate batch-to-batch variability in this compound isolation?

- Quality Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.